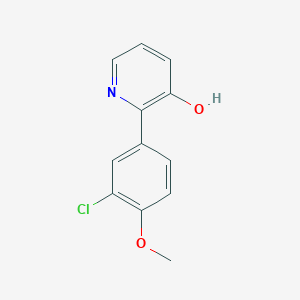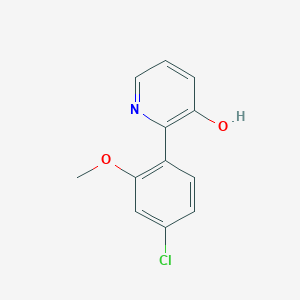
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine (6-CMP-2-HP) is a chemical compound with a wide range of applications in scientific research. It is a derivative of pyridine, which is a heterocyclic aromatic compound with a five-membered ring containing nitrogen. 6-CMP-2-HP is a good source of nitrogen and has been used in many synthetic and research applications due to its unique properties. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions of 6-CMP-2-HP.
科学的研究の応用
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used in many scientific research applications due to its unique properties. It has been used as a starting material for the synthesis of various heterocyclic compounds, such as 5-chloro-2-methoxy-4-pyridinol, which has been used in the synthesis of pharmaceuticals. 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has also been used as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters. In addition, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been used as a ligand for the synthesis of coordination complexes and as an inhibitor of enzymes, such as acetylcholinesterase.
作用機序
The mechanism of action of 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that the compound binds to the active site of enzymes, such as acetylcholinesterase, and inhibits their activity. This inhibition of enzyme activity results in the disruption of biochemical processes, such as neurotransmitter release, which can have a variety of physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% have not been fully studied. However, it is believed that the compound may have an inhibitory effect on the release of neurotransmitters, such as acetylcholine, which can lead to a variety of physiological effects. In addition, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has been shown to have an inhibitory effect on the activity of enzymes, such as acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the brain.
実験室実験の利点と制限
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively inexpensive compound and can be easily synthesized. In addition, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has a wide range of applications in scientific research, making it a useful tool for a variety of experiments. However, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has some limitations, such as its potential to cause adverse effects when used in high concentrations. In addition, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% has a relatively short shelf life and must be stored in an airtight container in a cool, dark place.
将来の方向性
There are a number of potential future directions for 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%. One potential direction is to further explore its potential as an inhibitor of enzymes, such as acetylcholinesterase, and to study its effects on neurotransmitter release. In addition, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% could be further investigated as a starting material for the synthesis of various heterocyclic compounds, such as 5-chloro-2-methoxy-4-pyridinol. Finally, 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% could be further studied as a catalyst for the synthesis of polymers, such as polyurethanes and polyesters.
合成法
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% can be synthesized through a three-step process. The first step involves the condensation of 3-chloro-4-methoxyphenylacetone with ethyl acetoacetate in the presence of sodium ethoxide to form 3-chloro-4-methoxy-2-acetylpyridine. The second step involves the reaction of the 3-chloro-4-methoxy-2-acetylpyridine with sodium hydroxide to form 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95%. The third step involves the purification of 6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine, 95% through recrystallization.
特性
IUPAC Name |
6-(3-chloro-4-methoxyphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c1-16-11-6-5-8(7-9(11)13)10-3-2-4-12(15)14-10/h2-7H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOAQTCZJQDZNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682999 |
Source


|
| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)-2-hydroxypyridine | |
CAS RN |
1111111-01-3 |
Source


|
| Record name | 6-(3-Chloro-4-methoxyphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Hydroxy-2-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367757.png)


![3-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367771.png)
![2-Hydroxy-6-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367778.png)
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367785.png)




![2-Hydroxy-4-[5-(methoxycarbonyl)thiophen-3-yl]pyridine, 95%](/img/structure/B6367806.png)

